1-Cyclohexylamino-2-propanol
Overview
Description
1-Cyclohexylamino-2-propanol is a chemical compound with the linear formula C9H19NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H19NO . It has a molecular weight of 157.258 .Scientific Research Applications
Alpha(2) Adrenoceptor Agonist : Cyclohexylamino oxazoline, an analogue of 1-Cyclohexylamino-2-propanol, is a potent alpha(2) adrenoceptor agonist. This has implications in receptor-ligand modeling and the synthesis of analogues with selective agonist activity (Wong et al., 2000).
Adsorption on Silica Surfaces : 1-Propanol and 2-Propanol, similar to this compound, exhibit distinct adsorption behaviors on silica surfaces. These behaviors are vital for understanding the surface chemistry of alcohols and their applications in material science (Mizukami & Kurihara, 2003).
Excess Molar Volumes in Mixtures : The study of excess molar volumes of alcohol and cyclohexylamine mixtures, including 1-propanol, provides insights into the molecular interactions in such mixtures, which is important for various industrial applications (Radović et al., 2009).
Muscarinic Antagonist : The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, structurally related to this compound, is a muscarinic antagonist. This has implications for drug development and pharmacological research (Bugno et al., 1997).
Transfer Hydrogenation Catalysts : The interaction of 1,3-bis(2-formylphenoxy)-2-propanol with chiral 1,2-diaminocyclohexane, similar to this compound, is used in synthesizing chiral macrocyclic ONNO-type ligands for asymmetric transfer hydrogenation, relevant in chemical synthesis (Chen et al., 2007).
Pharmaceutical Applications : A 1-acylaminophenoxy-3-amino-2-propanol derivative, related to this compound, has beta-adrenergic blocking activity, useful in treating heart diseases and hypertension (Mcduff & Traynor, 1994).
Biofuel Production : Metabolic engineering of Saccharomyces cerevisiae for 1-propanol production, structurally similar to this compound, has potential applications in biofuel production (Nishimura et al., 2018).
Hydrodeoxygenation of Lignin-Derived Phenols : Cyclohexanols, related to this compound, are important in the hydrodeoxygenation of lignin-derived phenols, which is significant for polymer, spices, and medicines production (Liu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds often interact with various proteins or receptors in the body, influencing their function .
Mode of Action
It’s known that many similar compounds work by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise, and signal conduction is thus inhibited .
Biochemical Pathways
Given its potential interaction with sodium channels, it may influence neuronal signaling pathways .
Pharmacokinetics
Similar compounds are often hydrolyzed by plasma esterases and have a short half-life .
Result of Action
Inhibition of sodium channels typically results in decreased neuronal excitability .
Properties
IUPAC Name |
1-(cyclohexylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(11)7-10-9-5-3-2-4-6-9/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHPBMVMXFZJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870443 | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-00-4 | |
Record name | 1-(Cyclohexylamino)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF DO-19 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propanol, 1-(cyclohexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylaminopropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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